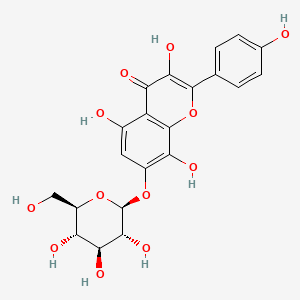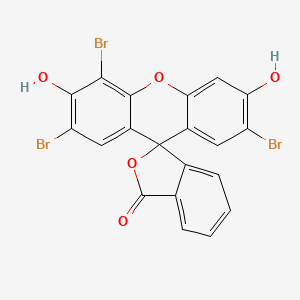
2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-aminopropanoic acid, also known as (2S)-5-oxopyrrolidine-2-carboxylic acid, is a compound with significant importance in various scientific fields. It is an amino acid derivative with the molecular formula C3H7NO2. This compound is known for its role in biochemical processes and its applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopropanoic acid can be achieved through several methods. One common approach involves the reaction of acetaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. This method yields racemic 2-aminopropanoic acid, which can be further resolved into its enantiomers.
Industrial Production Methods
Industrial production of 2-aminopropanoic acid typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.
Analyse Des Réactions Chimiques
Types of Reactions
2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate.
Reduction: Reduction reactions can convert it into alanine.
Substitution: It can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Pyruvate
Reduction: Alanine
Substitution: Various halogenated derivatives
Applications De Recherche Scientifique
2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and is used in studies of enzyme function.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable plastics and other materials.
Mécanisme D'action
The mechanism of action of 2-aminopropanoic acid involves its incorporation into metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The molecular targets include enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanine: Similar in structure but lacks the oxopyrrolidine ring.
Pyroglutamic Acid: Contains a similar pyrrolidine ring but differs in its functional groups.
Glutamic Acid: Shares some structural features but has a different side chain.
Uniqueness
2-aminopropanoic acid is unique due to its specific combination of functional groups and its role in both synthetic and natural biochemical processes. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
84962-38-9 |
|---|---|
Formule moléculaire |
C8H14N2O5 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C3H7NO2/c7-4-2-1-3(6-4)5(8)9;1-2(4)3(5)6/h3H,1-2H2,(H,6,7)(H,8,9);2H,4H2,1H3,(H,5,6)/t3-;/m0./s1 |
Clé InChI |
BCTQVLPHKMWFQL-DFWYDOINSA-N |
SMILES isomérique |
CC(C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CC(C(=O)O)N.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


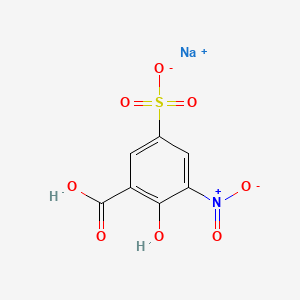
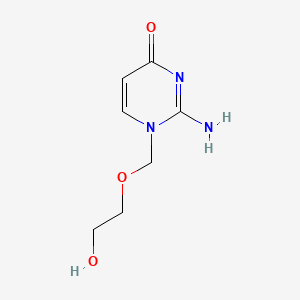
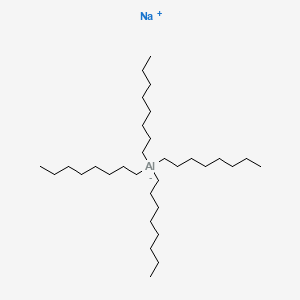
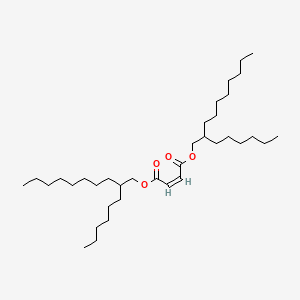
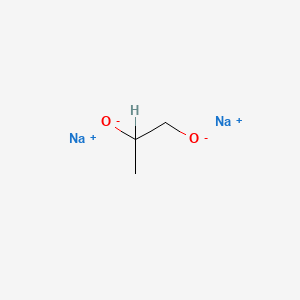
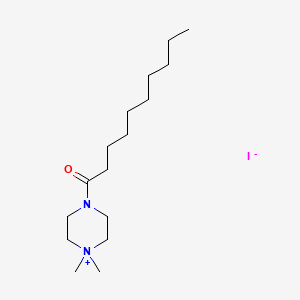
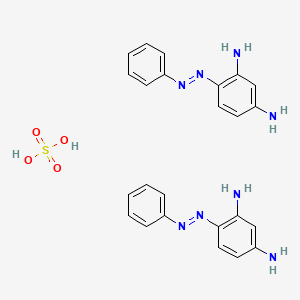

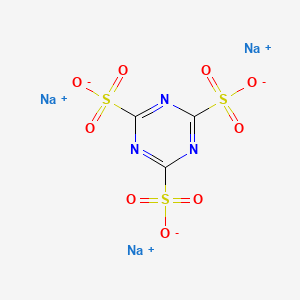
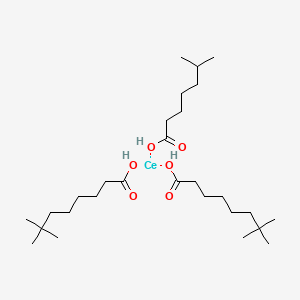
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
